Cas no 4284-50-8 (N-(4-Bromophenyl)methanesulfonamide)

N-(4-Bromophenyl)methanesulfonamide is a brominated aromatic sulfonamide compound with the molecular formula C₇H₈BrNO₂S. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both the sulfonamide and bromophenyl moieties enhances its reactivity, enabling selective functionalization in cross-coupling reactions and nucleophilic substitutions. Its crystalline solid form ensures stability and ease of handling under standard conditions. The compound’s well-defined structure and high purity make it suitable for research and industrial applications requiring precise molecular modifications. It is commonly utilized in medicinal chemistry for the development of bioactive molecules.
N-(4-Bromophenyl)methanesulfonamide structure
4284-50-8 structure
Product Name:N-(4-Bromophenyl)methanesulfonamide
CAS No:4284-50-8
MF:C7H8BrNO2S
MW:250.112919807434
CID:325175
PubChem ID:24885569
Update Time:2025-06-08

N-(4-Bromophenyl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-Bromophenyl)methanesulfonamide
    • Methanesulfonamide,N-(4-bromophenyl)-
    • 4-(Methylsulfonylamido)bromobenzene
    • 4-bromo methanesulphonanilide
    • 4-bromo-N-methanesulfonylaniline
    • methanesulfonic acid-(4-bromo-anilide)
    • Methansulfonsaeure-(4-brom-anilid)
    • N-(4-bromo-phenyl)-methanesulfonamide
    • N-(4-bromo-phenyl)-methanesulphonamide
    • N-(4-Bromophenyl)methansulfonamide
    • MLS002768302
    • (4-bromophenyl)(methylsulfonyl)amine
    • N-(4-Bromophenyl)-methanesulfonamide
    • TimTec1_002390
    • KKOIRAFXKFYZHQ-UHFFFAOYSA-N
    • KUC104050N
    • HMS1540M14
    • STK416400
    • N-(4-bromophenyl)methane-sulfonamide
    • MCULE-
    • Methanesulfon-4-bromoanilide
    • AB01521
    • N-(4-bromo-phen
    • N-(4-Bromophenyl)methanesulfonamide,97%
    • MFCD00031385
    • N-(4-BROMOPHENYL)METHANESULFONAMIDE, 97%
    • BS-22319
    • SCHEMBL478849
    • N-(4-bromo-phenyl)-methane sulfonamide
    • SR-01000410282
    • AKOS000194418
    • BRD-K32990798-001-01-3
    • FT-0650327
    • CS-M2304
    • SMR000312517
    • 4284-50-8
    • EN300-741072
    • SR-01000410282-1
    • NCGC00243649-01
    • CHEMBL2137221
    • Z45620035
    • Methanesulfonanilide, 4'-bromo- (6CI,7CI,8CI); 4'-Bromomethanesulfonanilide
    • DTXSID80351683
    • DTXCID10302749
    • DB-070358
    • MDL: MFCD00031385
    • Inchi: 1S/C7H8BrNO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
    • InChI Key: KKOIRAFXKFYZHQ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)NS(C)(=O)=O

Computed Properties

  • Exact Mass: 248.94600
  • Monoisotopic Mass: 248.946
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 54.6

Experimental Properties

  • Color/Form: No data available
  • Density: 1.711
  • Melting Point: 137-141 °C
  • Boiling Point: 333°C at 760 mmHg
  • Flash Point: 155.2°C
  • Refractive Index: 1.623
  • PSA: 54.55000
  • LogP: 2.97440
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

N-(4-Bromophenyl)methanesulfonamide Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26; S36/37
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-(4-Bromophenyl)methanesulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

N-(4-Bromophenyl)methanesulfonamide Pricemore >>

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Additional information on N-(4-Bromophenyl)methanesulfonamide

Introduction to N-(4-Bromophenyl)methanesulfonamide (CAS No. 4284-50-8)

N-(4-Bromophenyl)methanesulfonamide, with the chemical formula C8H7BromN2O2 and CAS number 4284-50-8, is a significant compound in the field of pharmaceutical and chemical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a bromine substituent on the phenyl ring and the methanesulfonamide functional group makes it a versatile intermediate for synthesizing various bioactive molecules.

The synthesis of N-(4-Bromophenyl)methanesulfonamide typically involves the reaction of 4-bromobenzyl chloride with sodium sulfinate, followed by an amide coupling step. This process highlights the compound's importance as a building block in organic synthesis. The methanesulfonamide group is particularly valuable in medicinal chemistry due to its ability to enhance the solubility and bioavailability of drug candidates.

In recent years, N-(4-Bromophenyl)methanesulfonamide has been explored for its potential in developing novel therapeutic agents. Its brominated aromatic ring makes it a suitable candidate for further functionalization, allowing chemists to design molecules with specific biological activities. For instance, studies have shown that derivatives of this compound exhibit promising properties as kinase inhibitors and antimicrobial agents.

One of the most intriguing aspects of N-(4-Bromophenyl)methanesulfonamide is its role in the development of small-molecule inhibitors targeting various disease pathways. Researchers have leveraged its structural features to create compounds that interact selectively with biological targets, thereby minimizing off-target effects. This approach is particularly relevant in the context of precision medicine, where tailored therapeutic strategies are essential for effective treatment.

The pharmacological profile of N-(4-Bromophenyl)methanesulfonamide has been extensively studied in preclinical models. Initial findings suggest that this compound demonstrates moderate potency against certain enzymes and receptors involved in cancer progression. By modulating these targets, N-(4-Bromophenyl)methanesulfonamide-based derivatives hold promise for developing new anticancer therapies. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for treating neurological disorders.

The chemical stability and reactivity of N-(4-Bromophenyl)methanesulfonamide are also areas of active investigation. Understanding these properties is crucial for optimizing synthetic routes and ensuring the compound's suitability for industrial-scale production. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), have been employed to elucidate its molecular structure and dynamics.

In conclusion, N-(4-Bromophenyl)methanesulfonamide (CAS No. 4284-50-8) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features and biological potential make it a valuable tool for developing innovative therapeutic strategies. As research continues to uncover new insights into its properties and applications, this compound is poised to play a significant role in the future of drug discovery and development.

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